2-(6-bromo-1H-indol-1-yl)-N-[2-(furan-2-yl)ethyl]acetamide
Overview
Description
2-(6-bromo-1H-indol-1-yl)-N-[2-(furan-2-yl)ethyl]acetamide is a synthetic organic compound that features both indole and furan moieties. The presence of these heterocyclic structures makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-[2-(furan-2-yl)ethyl]acetamide typically involves the following steps:
Bromination of Indole: The indole ring is brominated at the 6-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Formation of Acetamide: The brominated indole is then reacted with 2-(furan-2-yl)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
2-(6-bromo-1H-indol-1-yl)-N-[2-(furan-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to tetrahydrofuran derivatives.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Furanone derivatives.
Reduction: Tetrahydrofuran derivatives.
Scientific Research Applications
2-(6-bromo-1H-indol-1-yl)-N-[2-(furan-2-yl)ethyl]acetamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Studied for its interactions with biological macromolecules and potential bioactivity.
Mechanism of Action
The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-[2-(furan-2-yl)ethyl]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The indole and furan rings can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(1H-indol-3-yl)ethanone
- (6-Bromo-1H-indol-2-yl)methanol
Uniqueness
2-(6-bromo-1H-indol-1-yl)-N-[2-(furan-2-yl)ethyl]acetamide is unique due to the combination of indole and furan moieties, which provides a distinct set of chemical properties and potential biological activities. This combination is less common compared to other indole derivatives, making it a valuable compound for specialized research applications.
Properties
IUPAC Name |
2-(6-bromoindol-1-yl)-N-[2-(furan-2-yl)ethyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c17-13-4-3-12-6-8-19(15(12)10-13)11-16(20)18-7-5-14-2-1-9-21-14/h1-4,6,8-10H,5,7,11H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEDGQQWFLFRMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CCNC(=O)CN2C=CC3=C2C=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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